

The Discovery and Development of ML204: A Selective TRPC4/C5 Channel Inhibitor

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Compound of Interest

Compound Name: ML204

Cat. No.: B1676640

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Abstract

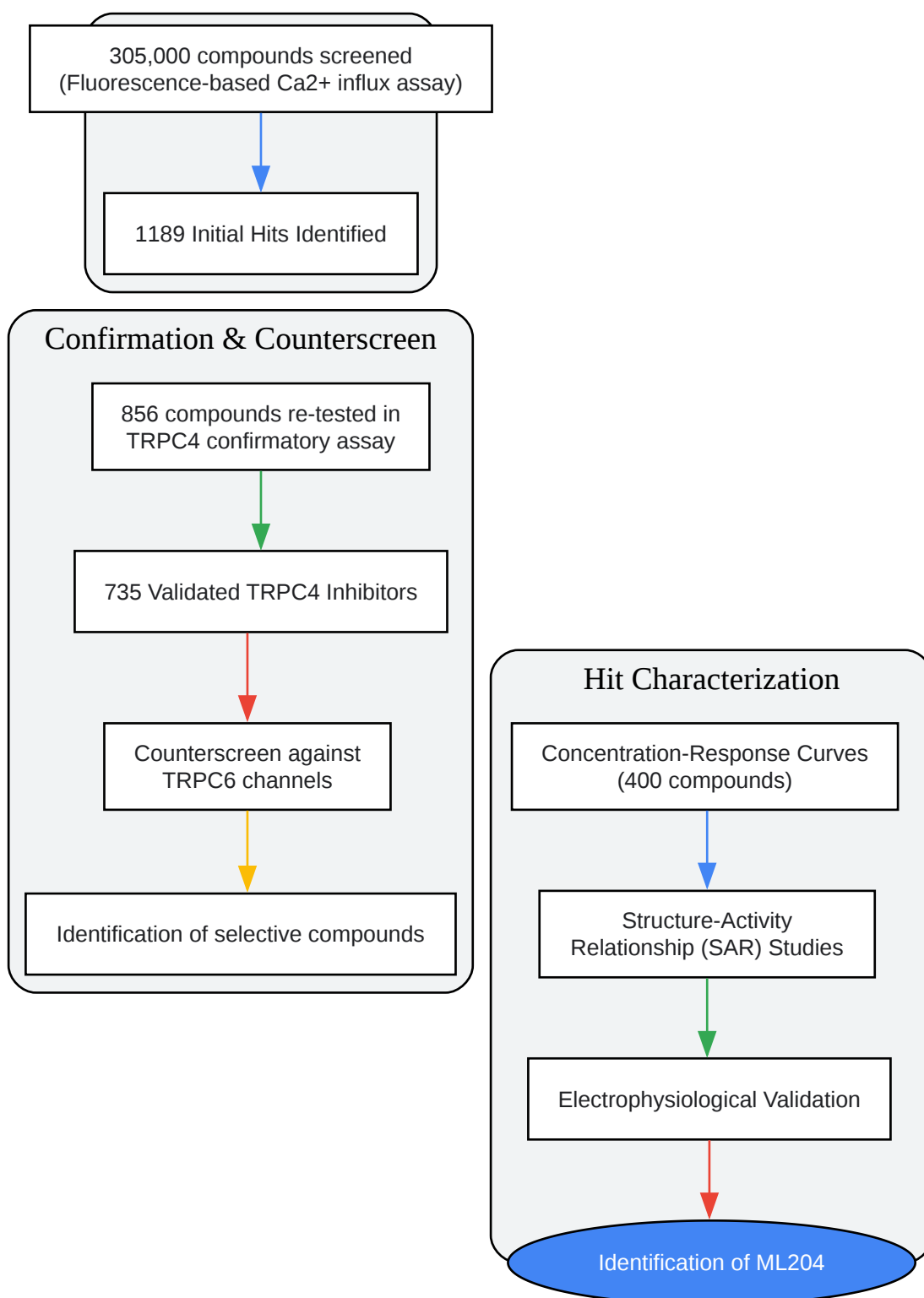
Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels implicated in a multitude of physiological processes. The lack of potent and selective inhibitors has historically hindered the elucidation of the specific roles of individual TRPC channel subtypes. This technical guide details the discovery and development of **ML204**, a novel and selective inhibitor of TRPC4 and TRPC5 channels.^{[1][2]} **ML204** was identified through a high-throughput screening campaign and has since become a valuable pharmacological tool for investigating the function of TRPC4/C5-containing channels.^{[1][2]} This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and key logical and procedural workflows involved in the identification and characterization of **ML204**.

Discovery of ML204

ML204 was identified from a high-throughput screen of the Molecular Libraries Small Molecule Repository, which comprised approximately 305,000 compounds.^{[1][2]} The primary screen was designed to identify inhibitors of mouse TRPC4 β channels stably co-expressed in HEK293 cells with the μ -opioid receptor. Channel activation was initiated by the μ -opioid receptor agonist DAMGO, and the resulting intracellular calcium influx was measured using a fluorescent calcium indicator. This effort led to the identification of a promising hit compound which, after resynthesis and further characterization, was designated **ML204**.^[3]

High-Throughput Screening (HTS) Workflow

The HTS workflow was a multi-step process designed to identify and validate potent and selective inhibitors of TRPC4.



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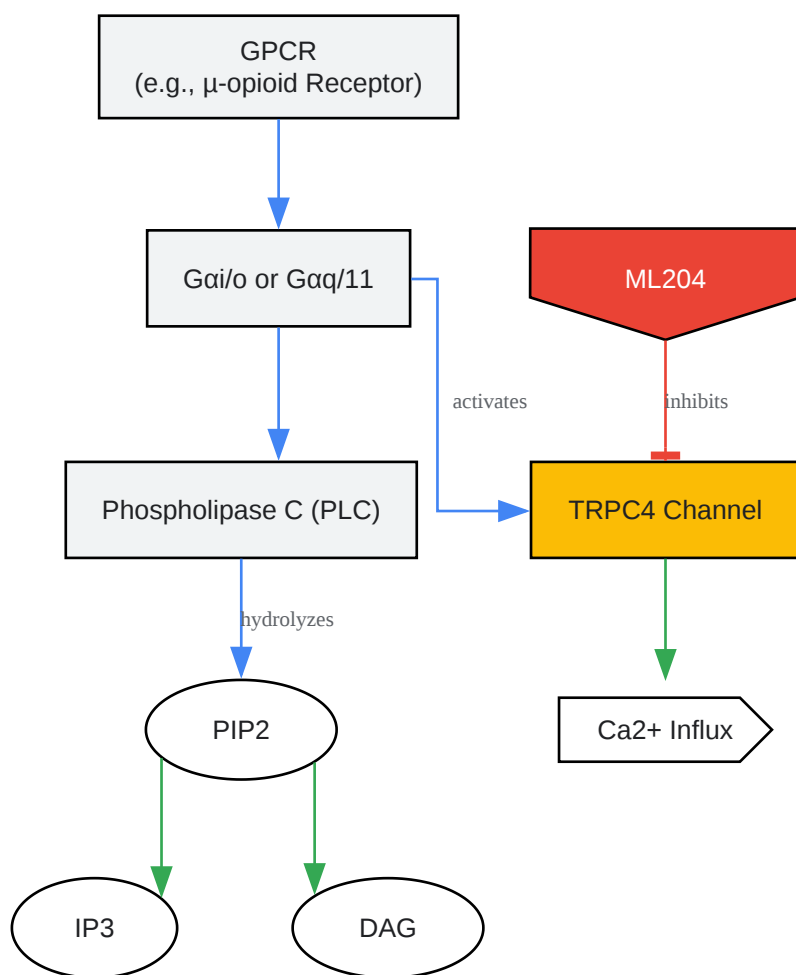
High-Throughput Screening Workflow for the Identification of **ML204**.

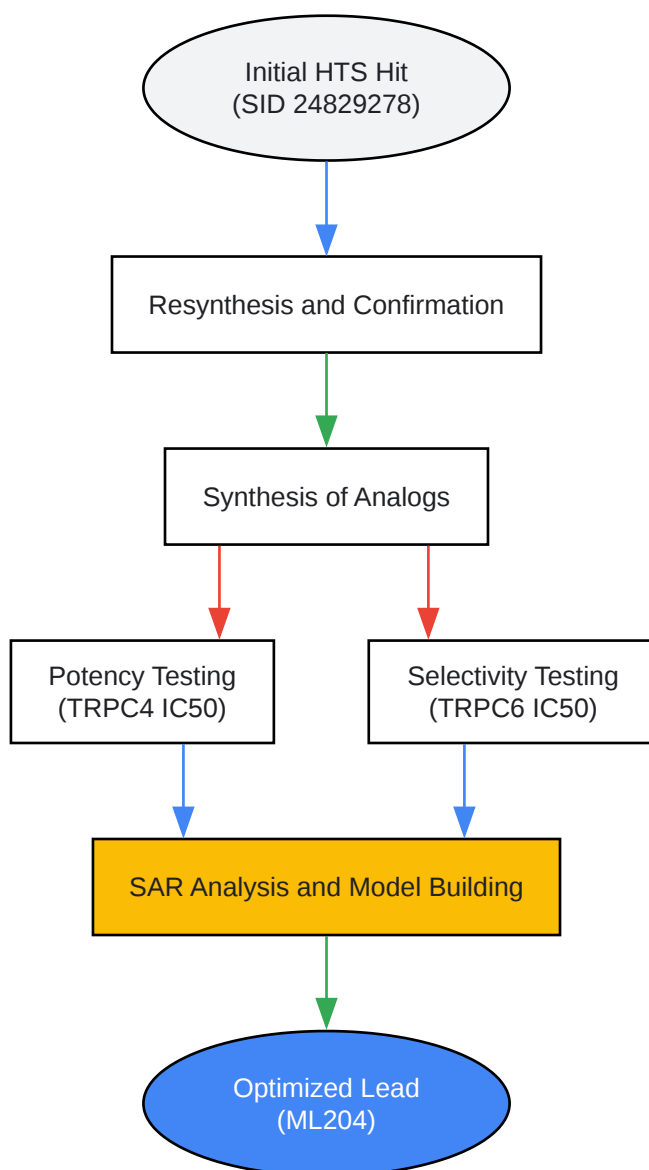
Mechanism of Action and Selectivity

ML204 acts as a direct inhibitor of TRPC4 and TRPC5 channels.[4] Electrophysiological studies have shown that **ML204** can block TRPC4 β currents activated through various mechanisms, including G-protein coupled receptor (GPCR) stimulation and direct G-protein activation with intracellular GTPyS.[1][2] This suggests that **ML204**'s mechanism of action is a direct blockade of the channel, rather than interference with upstream signaling pathways.[1][2]

Signaling Pathway of TRPC4 Activation and Inhibition by ML204

The following diagram illustrates the signaling cascade leading to TRPC4 activation and the point of inhibition by **ML204**.





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